molecular formula C15H10Cl2N2OS B3020693 3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide CAS No. 306980-81-4

3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide

Cat. No.: B3020693
CAS No.: 306980-81-4
M. Wt: 337.22
InChI Key: SVBLLKISSBSPCS-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a chemical compound with the molecular formula C15H10Cl2N2OS It is characterized by the presence of dichloro, cyano, and methylsulfanyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-cyano-4-(methylsulfanyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The cyano and dichloro groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzenecarboxamide
  • 3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzylamine

Uniqueness

3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of dichloro, cyano, and methylsulfanyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-21-14-5-3-11(6-10(14)8-18)19-15(20)9-2-4-12(16)13(17)7-9/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBLLKISSBSPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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